

Application Notes and Protocols for Recombinant Human HSD17B13 in Enzymatic Assays

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Compound of Interest		
Compound Name:	Hsd17B13-IN-14	
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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, is a lipid droplet-associated enzyme highly expressed in the liver. Emerging research has identified HSD17B13 as a key player in hepatic lipid metabolism and the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of developing chronic liver disease, making it a promising therapeutic target for the treatment of NAFLD/NASH.[2]

These application notes provide detailed protocols for utilizing recombinant human HSD17B13 in enzymatic assays to screen for inhibitors and characterize its enzymatic activity.

Biological Significance and Signaling Pathways

HSD17B13 is primarily localized to lipid droplets within hepatocytes. Its expression is upregulated in the livers of NAFLD patients.[3] The enzyme is involved in the metabolism of various substrates, including steroids like β -estradiol, and has been shown to possess retinol dehydrogenase activity, converting retinol to retinal.[1][4]



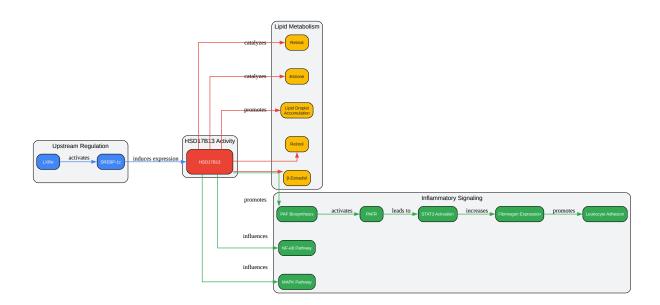
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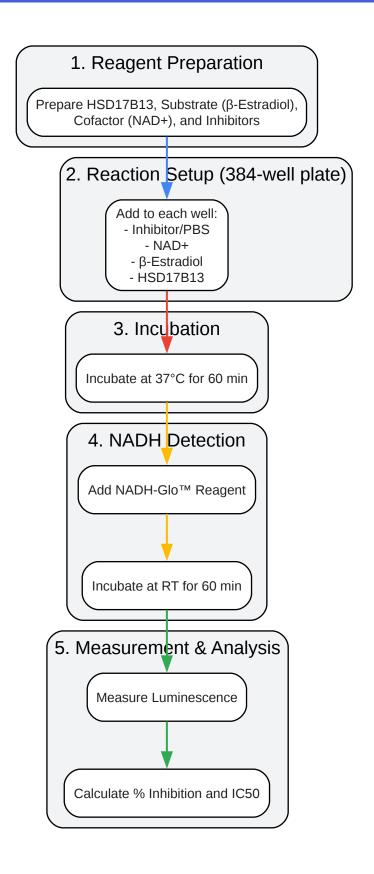
The signaling pathway involving HSD17B13 in the context of NAFLD is complex. Its expression is induced by the liver X receptor α (LXR α) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipid metabolism. Overexpression of HSD17B13 has been shown to influence lipid metabolism and inflammation-related pathways, including the NF- κ B and MAPK signaling pathways.[5] Furthermore, HSD17B13 can promote the de novo biosynthesis of Platelet-Activating Factor (PAF), which in turn activates the PAFR/STAT3 pathway, leading to increased fibrinogen expression and leukocyte adhesion, contributing to liver inflammation.[6]

Below is a diagram illustrating the signaling pathway of HSD17B13 in hepatocytes.









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